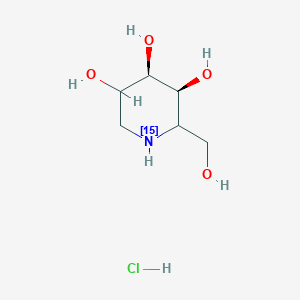
Deoxygalactonojirimycin-15N Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Deoxygalactonojirimycin-15N Hydrochloride involves several steps. One common method includes the use of starting materials such as 1,5-Dideoxy-1,5-imino-D-galactitol. The reaction conditions typically involve the use of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Deoxygalactonojirimycin-15N Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Deoxygalactonojirimycin-15N Hydrochloride is widely used in scientific research due to its potent inhibitory effects on α-D-galactosidase. Some of its applications include:
Chemistry: Used as a biochemical tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research involving glycosidases and their role in cellular processes.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of Deoxygalactonojirimycin-15N Hydrochloride involves binding to and inhibiting α-D-galactosidase. This inhibition prevents the enzyme from catalyzing the hydrolysis of glycosidic bonds in glycosphingolipids, leading to a reduction in substrate accumulation . The compound stabilizes the enzyme, increasing its activity and reducing the accumulation of harmful substrates in cells .
Vergleich Mit ähnlichen Verbindungen
Deoxygalactonojirimycin-15N Hydrochloride is unique due to its selective inhibition of α-D-galactosidase. Similar compounds include:
1-Deoxynojirimycin Hydrochloride: Another potent inhibitor of glycosidases, but with different specificity and applications.
N-Butyldeoxynojirimycin: Used in research for its inhibitory effects on glycosidases, but with distinct chemical properties and uses.
These compounds share similar inhibitory functions but differ in their molecular structures and specific applications.
Eigenschaften
IUPAC Name |
(3S,4R)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3?,4?,5-,6+;/m0./s1/i7+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-TWTQYYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H]([C@H](C([15NH]1)CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













